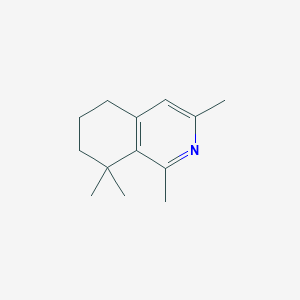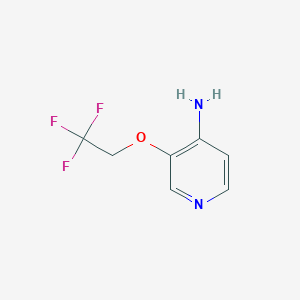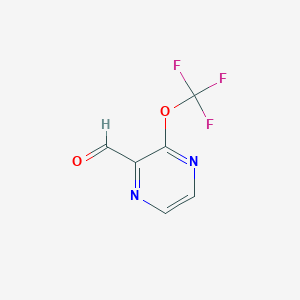
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline is an organic compound with a unique structure characterized by its tetrahydroisoquinoline core and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization with phosphoric acid . This method ensures the formation of the desired tetrahydroisoquinoline structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction and cyclization process. The reaction conditions are optimized to maximize yield and minimize by-products, making the process efficient and cost-effective for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups and other positions on the tetrahydroisoquinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds, such as:
5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar structure but lacks the isoquinoline core.
1,3,7,8-Tetramethylxanthine: Another compound with multiple methyl groups but a different core structure.
The uniqueness of this compound lies in its specific tetrahydroisoquinoline core and the arrangement of its methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55713-42-3 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1,3,8,8-tetramethyl-6,7-dihydro-5H-isoquinoline |
InChI |
InChI=1S/C13H19N/c1-9-8-11-6-5-7-13(3,4)12(11)10(2)14-9/h8H,5-7H2,1-4H3 |
Clé InChI |
WTTDCMMUTKAJMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)C)C(CCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)



![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)
